molecular formula C9H10Br2O B1289882 2,6-Dibromo-4-isopropylphenol CAS No. 2432-16-8

2,6-Dibromo-4-isopropylphenol

Cat. No. B1289882
CAS RN: 2432-16-8
M. Wt: 293.98 g/mol
InChI Key: DOSJZFDHMKBPRM-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-isopropylphenol is a derivative of phenol with bromine and isopropyl groups as substituents on the aromatic ring. While the provided papers do not directly discuss 2,6-Dibromo-4-isopropylphenol, they do provide insights into the behavior of similar compounds, particularly 2,6-diisopropylphenol and its derivatives, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of alkylphenols, such as 2,6-diisopropylphenol, involves adaptations of standard ortho-alkylation procedures for phenols . Although the specific synthesis of 2,6-Dibromo-4-isopropylphenol is not detailed in the provided papers, it can be assumed that similar synthetic methods could be applied with appropriate brominating agents to introduce the bromine atoms at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of alkylphenols is characterized by the presence of alkyl groups attached to the phenol ring, which can significantly influence the compound's reactivity and physical properties. The steric hindrance and lipophilic character of the substituents are important factors in determining the potency and kinetics of these compounds, as observed in the case of 2,6-diisopropylphenol .

Chemical Reactions Analysis

The electrochemical oxidation of alkylphenols, such as 2,6-di-tert-butyl-4-isopropylphenol, leads to various products derived from intermediate phenoxy radicals or phenoxonium ions . These reactions include disproportionation to form quinone methides and further oxidation to bis-quinone methides. The reactivity of 2,6-Dibromo-4-isopropylphenol could be expected to follow similar pathways, with the presence of bromine potentially affecting the stability and reactivity of intermediate radicals and ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylphenols are influenced by their molecular structure. For instance, 2,6-diisopropylphenol has been shown to affect mitochondrial ATP production by acting as a mild protonophore and increasing the permeability to protons of the inner mitochondrial membrane . The presence of bromine atoms in 2,6-Dibromo-4-isopropylphenol would likely alter its physical properties, such as boiling point, melting point, and solubility, as well as its chemical properties, including reactivity and biological activity.

Scientific Research Applications

Antiepileptic Activity

2,6-Dibromo-4-isopropylphenol, a variant of propofol, has been studied for its antiepileptic activity. Martella et al. (2005) explored the electrophysiologic effects of propofol in an in vitro model of epileptic activity, highlighting its potential use in treating epilepsy (Martella et al., 2005).

Environmental Degradation and Transformation

Feng et al. (2013) investigated the transformation of tetrabromobisphenol A (TBBPA), a compound related to 2,6-Dibromo-4-isopropylphenol, in the presence of natural organic matter. They found that TBBPA can be effectively transformed by naturally occurring enzymes, suggesting potential environmental applications for managing TBBPA contamination (Feng et al., 2013).

Analytical Chemistry and Electrochemical Studies

In the field of analytical chemistry, 2,6-Dibromo-4-isopropylphenol's properties have been explored. Richards and Evans (1977) studied its anodic oxidation in acetonitrile, providing insights into its electrochemical behavior (Richards & Evans, 1977).

Antioxidant Potential

Murphy et al. (1992) examined the antioxidant properties of 2,6-Dibromo-4-isopropylphenol, demonstrating its potential as a free radical scavenger. This study indicates its possible use in combating oxidative stress-related conditions (Murphy et al., 1992).

Quantification Techniques

Langmaier et al. (2011) presented different methods for the electrochemical quantification of 2,6-Dibromo-4-isopropylphenol, which could be valuable for monitoring its concentration in various settings (Langmaier et al., 2011).

Synthesis and Chemical Engineering

Yadav and Salgaonkar (2005) focused on the synthesis of 2,6-Dibromo-4-isopropylphenol through the isopropylation of phenol, providing valuable information for chemical engineering and industrial production (Yadav & Salgaonkar, 2005).

Neuropharmacology

2,6-Dibromo-4-isopropylphenol has been explored for its effects on GABAA receptors in murine hippocampal neurons, indicating its potential applications in neuropharmacology and anesthesiology (Orser et al., 1994).

Safety and Hazards

The safety information for “2,6-Dibromo-4-isopropylphenol” includes a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Future research could focus on the degradation of “2,6-Dibromo-4-isopropylphenol” and related compounds, as well as the development of more effective catalysts for these processes . Additionally, the toxicity of the compound and its degradation products could be further studied .

properties

IUPAC Name

2,6-dibromo-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSJZFDHMKBPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629432
Record name 2,6-Dibromo-4-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2432-16-8
Record name 2,6-Dibromo-4-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,6-Dibromo-4-isopropylphenol formed in the environment?

A: 2,6-Dibromo-4-isopropylphenol is identified as a key degradation product of the flame retardant tetrabromobisphenol A (TBBPA). Research shows that TBBPA can be broken down through various oxidative processes, including reactions with chlorine [], permanganate [], and enzymatic reactions catalyzed by laccases []. These processes often involve the formation of a 2,6-dibromo-4-isopropylphenol carbocation intermediate, which further reacts to yield 2,6-Dibromo-4-isopropylphenol and other products.

Q2: How is 2,6-Dibromo-4-isopropylphenol detected and analyzed in environmental samples?

A: Researchers employed advanced analytical techniques like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) to identify and characterize 2,6-Dibromo-4-isopropylphenol within a mixture of TBBPA degradation products [, ]. Specifically, a novel precursor ion scan (PIS) approach targeting bromine isotopes (m/z 79 and 81) proved effective in selectively detecting this compound and elucidating its structure based on fragmentation patterns.

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